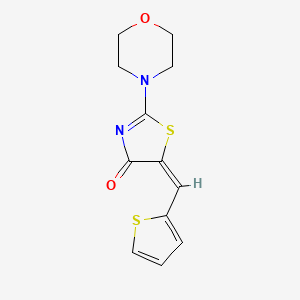
2-(4-morpholinyl)-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazole derivatives involves a range of reactions, including the reaction of N,N-disubstituted 5-arylmethylidene-2-amino-thiazol-4(5H)-ones with CH acids under specific conditions to produce various derivatives. Techniques like refluxing in toluene in the presence of powdered sodium are commonly employed, indicating the compound's involvement in complex synthetic pathways that yield a variety of structurally related compounds (Kandeel et al., 2002).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including our compound of interest, can be elucidated through various spectroscopic methods, such as NMR, IR, and Mass spectral studies. Single crystal X-ray diffraction studies have been pivotal in confirming the structures of synthesized compounds, revealing their precise atomic configurations and spatial orientations (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Thiazole derivatives undergo a variety of chemical reactions, showing a wide range of reactivities. For instance, electrochemical methods have been utilized for synthesizing disulfides of related compounds, illustrating the versatility of thiazole derivatives in chemical synthesis and their potential in generating compounds with varied chemical properties (Esmaili & Nematollahi, 2013).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting points, and crystal structures, are determined through experimental studies. These properties are crucial for understanding the behavior of these compounds under different conditions and can significantly influence their application potential. Studies like those conducted by Franklin et al. (2011) have contributed to the understanding of the crystallographic and conformational aspects of similar compounds, providing insights into their physical characteristics (Franklin et al., 2011).
Chemical Properties Analysis
The chemical properties of "2-(4-morpholinyl)-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one" and related thiazole derivatives, such as reactivity towards various reagents, stability under different chemical conditions, and potential for undergoing a range of chemical transformations, are central to their utility in chemical synthesis and potential applications. Research on the reactivity of these compounds with different CH acids and the resulting products enriches our understanding of their chemical behavior (Kandeel et al., 2002).
Aplicaciones Científicas De Investigación
Reactions and Synthesis
- The compound's analogs are used in reactions with other chemicals for synthesis purposes. For example, a study by Nitta, Yi, and Kobayashi (1985) demonstrated reactions of 4,5-polymethylene-substituted 2-isoxazolines, resulting in the formation of various ketones (Nitta, Yi, & Kobayashi, 1985).
- Mondal, Samanta, Singsardar, and Hajra (2017) explored a novel aminomethylation at C-3 of imidazopyridines with morpholine, indicating the potential for creating aminomethylated derivatives (Mondal, Samanta, Singsardar, & Hajra, 2017).
Chemical Properties and Analysis
- The structural and spectral analysis of similar compounds provides insights into their molecular structure and stability. For instance, Franklin, Tamilvendan, Prabhu, and Balasubramanian (2011) conducted a study on 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, revealing details about its conformation and hydrogen bonding interactions (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).
Potential Applications in Medicinal Chemistry
- The antioxidant activity of similar compounds, such as 2-amino-5-alkylidenethiazol-4-ones, has been investigated, revealing their promise as lipid peroxidation inhibitors, with significant inhibitory effects observed in some compounds (Zvezdanović, Daskalova, Yancheva, Cvetković, Marković, Anderluh, & Šmelcerović, 2014).
Biological Activity and Applications
- Compounds with similar structures have been synthesized and tested for their analgesic and anti-inflammatory activities, as well as for their potential as antimicrobial agents. For instance, Demchenko, Bobkova, Yadlovskiy, Buchtiarova, and Demchenko (2015) synthesized a series of novel compounds with potential for in vivo analgesic and anti-inflammatory activities (Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Demchenko, 2015).
Propiedades
IUPAC Name |
(5E)-2-morpholin-4-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c15-11-10(8-9-2-1-7-17-9)18-12(13-11)14-3-5-16-6-4-14/h1-2,7-8H,3-6H2/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXBNLUJUHXGFK-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=CS3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=CS3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-morpholinyl)-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6',7'-dimethoxy-1'-phenyl-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5566382.png)
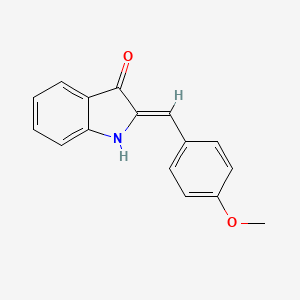
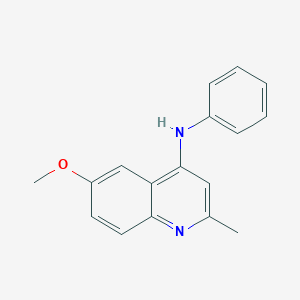
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5566397.png)
![4-[4-(3-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5566413.png)
![methyl 4-[(2-methoxy-2-oxoethyl)sulfonyl]-3-nitrobenzoate](/img/structure/B5566424.png)
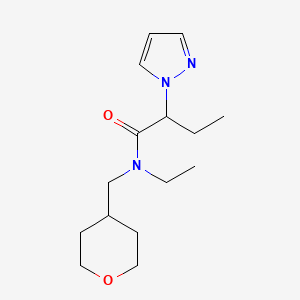
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide](/img/structure/B5566436.png)
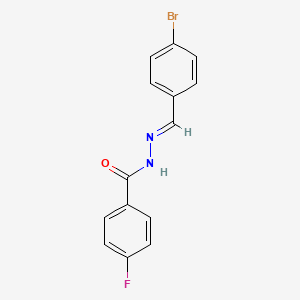

![N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5566455.png)
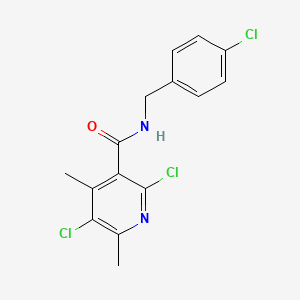
![2-benzyl-9-(9H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566475.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5566484.png)